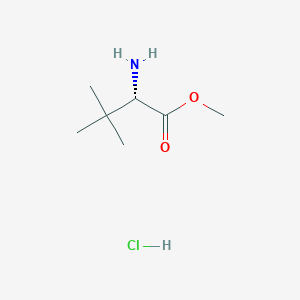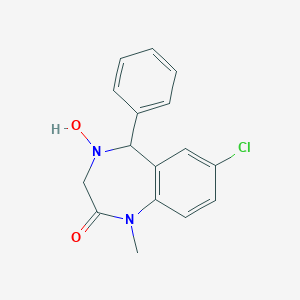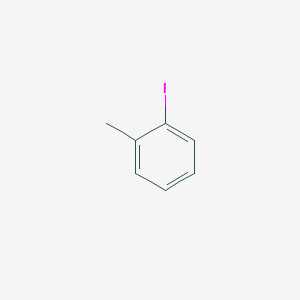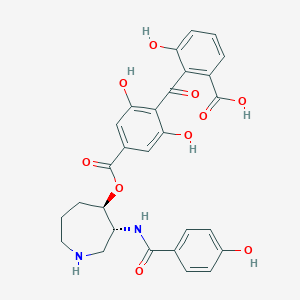
Balanol
描述
Balanol is a fungal metabolite produced by the fungus Verticillium balanoides. It is a potent inhibitor of the serine/threonine kinases protein kinase A (PKA) and protein kinase C (PKC), binding in a similar manner to ATP . This compound was discovered in 1993 during the search for novel inhibitors of PKC, a family of serine/threonine kinases whose overactivation is associated with numerous human diseases, including cancer .
作用机制
生化分析
Biochemical Properties
Balanol acts as an ATP-competitive inhibitor in kinases . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in kinase activity. The nature of these interactions is largely competitive, with this compound mimicking ATP to inhibit kinase activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits PKC isozymes and PKA, which play crucial roles in cell signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ATP mimic, this compound binds to the ATP-binding site of kinases, inhibiting their activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase activity. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 巴拉诺尔可以通过一系列涉及联苯甲酮、六氢氮杂环庚烷和4-羟基苯甲酰基部分偶联的化学反应来合成。 联苯甲酮和六氢氮杂环庚烷部分通过酯键连接,而氮杂环庚烷和苯甲酰基部分通过酰胺键连接 。合成路线涉及多个步骤,包括官能团的保护和脱保护、偶联反应和纯化过程。
工业生产方法: 巴拉诺尔的工业生产涉及使用Tolypocladium ophioglossoides真菌优化发酵条件。 可以通过过表达位于簇中的调节基因blnR来提高产量,该基因正向调节巴拉诺尔的生物合成 。 优化的培养基和发酵条件可以实现巴拉诺尔的克级生产 .
化学反应分析
反应类型: 巴拉诺尔经历各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰巴拉诺尔的分子结构以增强其对特定蛋白激酶的结合亲和力和选择性至关重要。
常用试剂和条件: 用于巴拉诺尔化学反应的常用试剂包括氧化剂、还原剂和用于取代反应的亲核试剂。反应条件通常涉及控制温度、pH 值和溶剂体系以确保所需的化学转化。
科学研究应用
巴拉诺尔在化学、生物学、医学和工业领域具有广泛的科学研究应用。 它用作蛋白激酶C(PKC)和蛋白激酶A(PKA)的有效ATP竞争性抑制剂,使其成为研究信号转导通路和激酶相关疾病的宝贵工具 。 巴拉诺尔及其类似物也用于研究选择性和蛋白质柔性在激酶抑制中的作用 .
相似化合物的比较
与其他激酶抑制剂相比,巴拉诺尔在其结构和结合特性方面是独特的。 类似的化合物包括星形孢菌素、氮杂环庚烷菌素和蛇毒素 。 虽然星形孢菌素是一种广为人知的具有广泛特异性的激酶抑制剂,但巴拉诺尔对PKA和PKC表现出更高的选择性 。 氮杂环庚烷菌素和蛇毒素在结构上与巴拉诺尔相关,但它们的连接模式和结合亲和力不同 。 巴拉诺尔的独特结构使其能够与ATP结合位点发生独特的相互作用,使其成为研究激酶抑制和开发选择性抑制剂的宝贵工具 .
属性
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
| Record name | (-)-Balanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


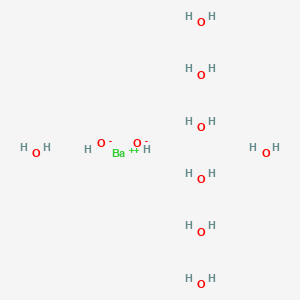
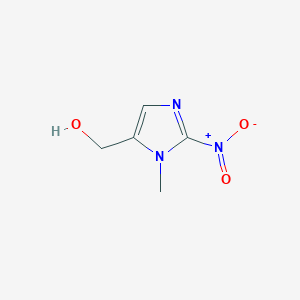





![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)
